![molecular formula C11H11BrN4O B14199966 2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol CAS No. 920512-32-9](/img/structure/B14199966.png)
2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the initial bromination of pyrazine, followed by the introduction of an amino group. The final step involves the coupling of the bromopyrazine derivative with a phenol derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The bromopyrazine moiety may also play a role in its biological activity by interacting with nucleic acids or other cellular components.
Comparación Con Compuestos Similares
- 2-Amino-5-bromopyrazine
- 2-Amino-5-bromopyridine
- 2,5-Dibromopyrazine
- 2-Bromo-5-methoxypyrazine
Comparison: Compared to these similar compounds, 2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in a single molecule allows for a broader range of applications and interactions in various scientific fields.
Propiedades
Número CAS |
920512-32-9 |
|---|---|
Fórmula molecular |
C11H11BrN4O |
Peso molecular |
295.14 g/mol |
Nombre IUPAC |
2-amino-5-[[(3-bromopyrazin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11BrN4O/c12-10-11(15-4-3-14-10)16-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,15,16) |
Clave InChI |
DMQVNBVMGFZVNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC2=NC=CN=C2Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

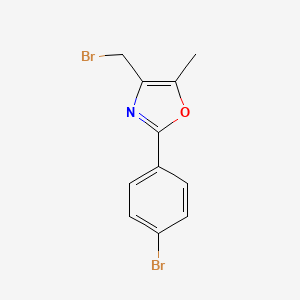
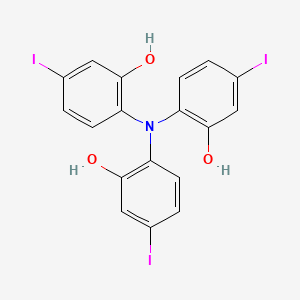
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
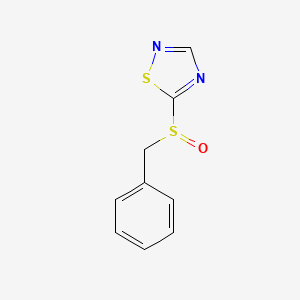
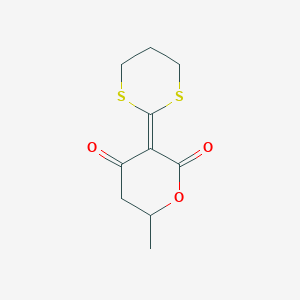
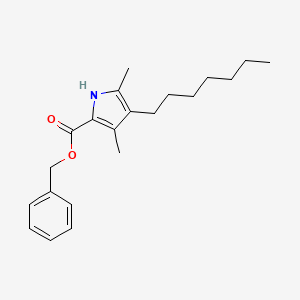

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
